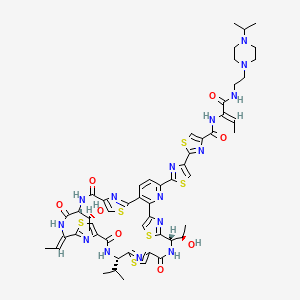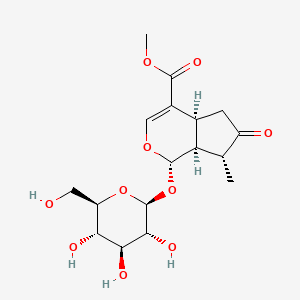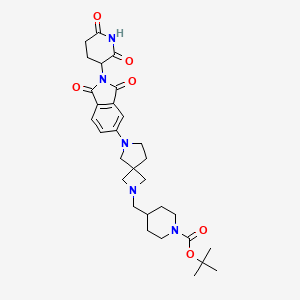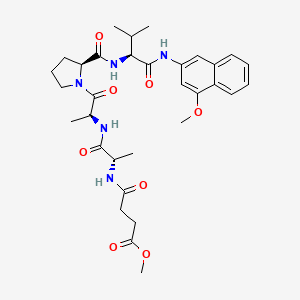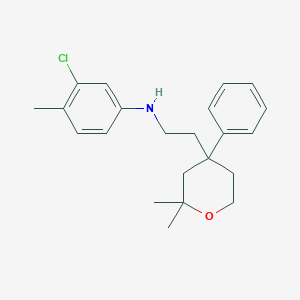
Antibiofilm agent-6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Antibiofilm agent-6 is a compound known for its ability to inhibit and disrupt biofilms formed by various microorganisms. Biofilms are complex microbial communities that adhere to surfaces and are encased in a self-produced matrix of extracellular polymeric substances. These biofilms are notoriously resistant to conventional antimicrobial treatments, making them a significant challenge in medical and industrial settings. This compound has emerged as a promising solution to combat biofilm-associated infections and contamination.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Antibiofilm agent-6 typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. Common synthetic routes may include:
Step 1 Preparation of Intermediate A: - This step involves the reaction of starting materials under specific conditions such as temperature, pressure, and pH to form Intermediate A.
Step 2 Conversion to Intermediate B: - Intermediate A is then subjected to further reactions, often involving catalysts or reagents, to produce Intermediate B.
Step 3 Final Synthesis of this compound: - Intermediate B undergoes a final reaction, which may include purification steps such as crystallization or chromatography, to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process to a larger scale. This requires optimization of reaction conditions, efficient use of raw materials, and implementation of quality control measures to ensure the consistency and purity of the final product. Techniques such as batch processing or continuous flow reactors may be employed to achieve high yields and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
Antibiofilm agent-6 can undergo various chemical reactions, including:
Oxidation: - The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: - Reduction reactions can convert this compound into reduced forms with different properties.
Substitution: - Substitution reactions involve the replacement of functional groups within the molecule, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with enhanced antimicrobial properties, while substitution reactions can produce analogs with modified biofilm-inhibiting capabilities.
Applications De Recherche Scientifique
Antibiofilm agent-6 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study biofilm inhibition mechanisms and develop new antibiofilm agents.
Biology: Investigated for its effects on microbial biofilms in various environments, including medical devices and industrial surfaces.
Medicine: Explored for its potential to treat biofilm-associated infections, such as those caused by Pseudomonas aeruginosa and Staphylococcus aureus.
Industry: Applied in water treatment, food processing, and other industries to prevent biofilm formation and contamination.
Mécanisme D'action
The mechanism of action of Antibiofilm agent-6 involves multiple pathways:
Interference with Quorum Sensing: The compound disrupts the communication between microbial cells, preventing the formation and maintenance of biofilms.
Disruption of Extracellular Polymeric Substance: this compound breaks down the matrix that encases the biofilm, making the microorganisms more susceptible to antimicrobial treatments.
Inhibition of Adhesion: The compound prevents the initial attachment of microorganisms to surfaces, thereby inhibiting biofilm formation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Antibiofilm agent-1: Known for its strong biofilm-disrupting properties but with higher toxicity.
Antibiofilm agent-2: Effective against a narrower range of microorganisms compared to Antibiofilm agent-6.
Antibiofilm agent-3: Requires higher concentrations to achieve similar effects.
Uniqueness of this compound
This compound stands out due to its broad-spectrum activity against various biofilm-forming microorganisms, lower toxicity, and effectiveness at lower concentrations. These properties make it a versatile and valuable compound in both research and practical applications.
Propriétés
Formule moléculaire |
C15H12FN3O3 |
|---|---|
Poids moléculaire |
301.27 g/mol |
Nom IUPAC |
N'-(1,3-benzoxazol-2-yl)-2-(4-fluorophenoxy)acetohydrazide |
InChI |
InChI=1S/C15H12FN3O3/c16-10-5-7-11(8-6-10)21-9-14(20)18-19-15-17-12-3-1-2-4-13(12)22-15/h1-8H,9H2,(H,17,19)(H,18,20) |
Clé InChI |
BPENQBUXUJMKGD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)N=C(O2)NNC(=O)COC3=CC=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


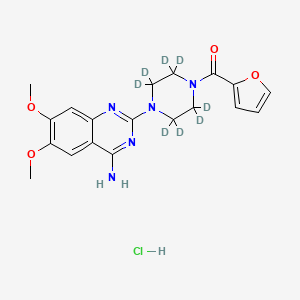
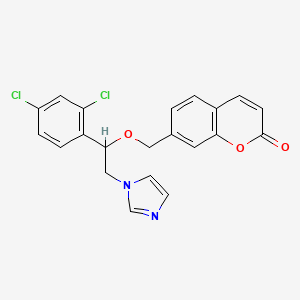
![1-[(3S,8S,9S,10R,13S,14S,17S)-3-[(4-methoxyphenyl)methoxy]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B12377521.png)

![N-[3-(3-pentoxyanilino)phenyl]prop-2-enamide](/img/structure/B12377528.png)
![(1S,2R,3R,6R,7R,10S)-2-ethyl-6-methyl-10-[(2S,4S)-4-methyl-5-oxooxolan-2-yl]-4-oxa-11-azatricyclo[9.4.1.03,7]hexadecane-5,8,16-trione](/img/structure/B12377529.png)

